Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

tioconazole comparative antifungal activity
spectrum

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tioconazole

CAS No.: 65899-73-2

Cat. No.: S545399

Comparative Antifungal Activity of Tioconazole

The table below summarizes the in vitro antifungal activity of tioconmazele against various fungal

organisms, with data compiled from multiple studies.

Tioconazole .
Comparative Drugs (MIC

Fungal Organism Activity (MIC Key Findings
g g y ( o y g
range)
Candida spp. [1] <0.06 - 0.125 Miconazole: 0.25 - 0.5 Tioconazole was 2 to 8
[2] png/mL (vs C. png/mL [1] times more active than
albicans) [1] miconazole against Candida

albicans [1].

Torulopsis 0.125 pg/mL [1] Miconazole: 0.25 ug/mL [1]  Tioconazole showed higher
glabrata [1] activity than miconazole [1].
Cryptococcus 0.5 pg/mL [1] Miconazole: 2.0 pg/mL [1] Tioconazole was 4 times
neoformans [1] more active than

miconazole [1].
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Tioconazole
Fungal Organism Activity (MIC
range)

Dermatophytes [3] Geometric Mean

MIC: 0.23 pM [3]

Aspergillus spp. Similar to
[1] miconazole [1]

Comparative Drugs (MIC

range)

Clotrimazole: 0.28 uM;
Ketoconazole: 0.22 uM;
Terbinafine: 0.006 uM [3]

Miconazole [1]

Key Findings

Activity was similar to other
azoles but less potent than
the allylamine, terbinafine [3].

Both agents showed similar
activity against Aspergillus

[1].

A separate study of 17 antifungal drugs against dermatophytes provides a detailed comparison of Minimum

Inhibitory Concentration (MIC) values, further illustrating tioconazole's position among topical and systemic

agents [3].
Drug Geometric Mean MIC (uM) Drug Class
Tolnaftate 0.026 Thiocarbamate
Amorolfine 0.11 Morpholine
Terbinafine 0.006 Allylamine
Tioconazole 0.23 Imidazole
Ketoconazole 0.22 Imidazole
Clotrimazole 0.28 Imidazole
Miconazole 0.43 Imidazole
Itraconazole 0.23 Triazole
Voriconazole 0.09 Triazole
Fluconazole 20.57 Triazole
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Experimental Data and Protocols

The comparative data is derived from standardized laboratory methodologies. Here are the key experimental

protocols used in the cited studies.

Broth Microdilution Method (NCCLS/CLSI M38-P)

This is a reference method for antifungal susceptibility testing [4] [3].

¢ Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal drug.
e Procedure:
o Preparation: Serial two-fold dilutions of tioconazole and comparator drugs are prepared in a
microdilution plate using a standardized culture medium like RPMI 1640 [3].
o Inoculation: A defined fungal inoculum (e.g., ( 5 \times 10"3 ) CFU/ml for dermatophytes) is
added to each well [3].
o Incubation: Plates are incubated at specific temperatures (e.g., 30°C or 35°C) for a set
duration (4-5 days for dermatophytes), depending on the fungal species [3].
o Endpoint Reading: The MIC is determined visually or with a spectrophotometer. For azoles
like tioconazole, the MIC is typically the lowest drug concentration that results in a 250%
reduction in growth compared to the drug-free control [4].

Fungicidal vs. Fungistatic Activity Assay

This protocol tests the ability of a drug to kill fungi, not just inhibit their growth [2].

¢ Objective: To determine the Minimal Fungicidal Concentration (MFC) and assess activity against
non-dividing cells.
e Procedure:
o Treatment: Late-logarithmic or stationary-phase cultures of Candida are exposed to
tioconazole [2].
o Sampling: Samples are taken over time, diluted to neutralize the drug effect, and spread on
agar plates [2].
o Viability Count: After incubation, the number of viable colonies (CFU/ml) is counted. A 2 to 3-
log reduction in CFU/ml is considered fungicidal [2].
o MFC Determination: The MFC is the lowest concentration from which samples yield no fungal
growth after subculturing into a drug-free broth [3].
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Mechanism of Action

Tioconazole's antifungal activity is primarily due to its multimodal mechanism of action, which is illustrated

below.

Tioconazole

1. Inhibits

Lanosterol 14-a Demethylase

(Cytochrome P450 enzyme) Direct Membrane Damage

Lanosterol in
cell membrane

Disruption of lon Channels
(K* leakage)

Ergosterol in

Fungal Cell Death
cell membrane

Click to download full resolution via product page

The diagram shows two primary mechanisms:

e Primary Mechanism (Ergosterol Synthesis Inhibition): Tioconazole inhibits the enzyme
lanosterol 14-a demethylase, a critical cytochrome P450 enzyme in the ergosterol biosynthesis
pathway [5] [6]. This inhibition leads to a depletion of ergosterol and accumulation of toxic methylated
sterols in the fungal cell membrane, compromising membrane integrity and function [5] [6].

e Secondary Mechanism (Direct Membrane Damage): At higher concentrations, tioconazole can
directly damage the fungal cell membrane. This is independent of its effect on ergosterol synthesis
and leads to the disruption of ion channels (particularly potassium), causing leakage of essential
cellular components and rapid cell death [2] [7].

Key Differentiating Properties
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e Growth-Phase Independent Lethal Action: A critical finding from in vitro studies is that tioconazole,
unlike other imidazoles such as ketoconazole and miconazole, maintains fungicidal activity
against stationary-phase cells (cells that have stopped actively dividing) [2]. This property is crucial
for eradicating persistent, slow-growing infections.

¢ Potential for Resistance Modulation: Research indicates that the activity of tioconazole against
less susceptible or resistant microorganisms (including some Gram-negative bacteria) can be
significantly enhanced when combined with the antioxidant butylated hydroxyanisole (BHA), which
also disrupts membrane organization [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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